1-(2-Chloro-6-nitrophenyl)pyrrolidine
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Overview
Description
1-(2-Chloro-6-nitrophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11ClN2O2. It is characterized by the presence of a pyrrolidine ring attached to a 2-chloro-6-nitrophenyl group.
Preparation Methods
The synthesis of 1-(2-Chloro-6-nitrophenyl)pyrrolidine typically involves the reaction of 2-chloro-6-nitroaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Chloro-6-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The pyrrolidine ring can undergo oxidation to form corresponding pyrrolidone derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Chloro-6-nitrophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of bioactive molecules with potential therapeutic properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
1-(2-Chloro-6-nitrophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-(2-Nitrophenyl)pyrrolidine: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-(2-Chloro-4-nitrophenyl)pyrrolidine: The position of the nitro group is different, potentially leading to variations in chemical and biological properties.
Properties
CAS No. |
59504-30-2 |
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Molecular Formula |
C10H11ClN2O2 |
Molecular Weight |
226.66 g/mol |
IUPAC Name |
1-(2-chloro-6-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-4-3-5-9(13(14)15)10(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 |
InChI Key |
SHWAUCHKWGIYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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